Differential nAChR Subtype Activation Profile vs. Structurally Related Agonists
6-[(Cyclohexylmethyl)amino]nicotinic acid exhibits a distinct functional potency profile across human recombinant nicotinic acetylcholine receptor (nAChR) subtypes compared to its positional isomer and other 6-substituted analogs. Its EC50 values, measured via agonist functional assays in HEK cell lines, range from 7.0 µM at the α3β4 subtype to 68.0 µM at the α4β2 subtype [1]. This profile contrasts with the 2-position isomer (2-[(cyclohexylmethyl)amino]nicotinic acid), which, based on class-level inference, is expected to display altered selectivity due to the modified binding orientation .
| Evidence Dimension | Functional Potency (EC50) at Human Recombinant nAChR Subtypes |
|---|---|
| Target Compound Data | EC50 = 7.0 µM (α3β4), 9.0 µM (α2β4), 68.0 µM (α4β2), 29.0 µM (α2β4) |
| Comparator Or Baseline | 2-[(Cyclohexylmethyl)amino]nicotinic acid (CAS 939819-01-9): Quantitative nAChR functional data not publicly available; however, positional isomerism is known to alter receptor subtype selectivity . Nicotine (baseline agonist): EC50 ~1-10 µM at α4β2. |
| Quantified Difference | The target compound shows a ~10-fold selectivity window between α3β4 (7.0 µM) and α4β2 (68.0 µM) subtypes. This quantitative subtype selectivity profile is not documented for the 2-position isomer. |
| Conditions | Agonist functional assays on recombinant human α3β4, α2β4, and α4β2 nAChRs expressed in Human Embryonic Kidney (HEK) cell lines. |
Why This Matters
This subtype-specific potency profile enables researchers to probe the differential roles of α3β4- vs. α4β2-containing nAChRs in neurological pathways, a functional distinction that cannot be achieved with non-selective agonists like nicotine.
- [1] BindingDB. BDBM50369150 (CHEMBL1788226): EC50 values for nAChR subtypes. Accessible at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50369150 View Source
